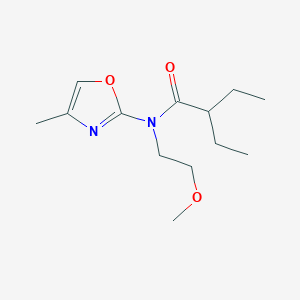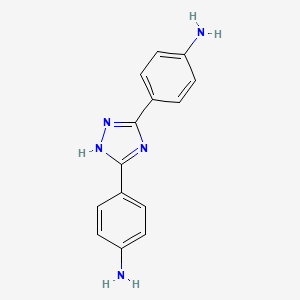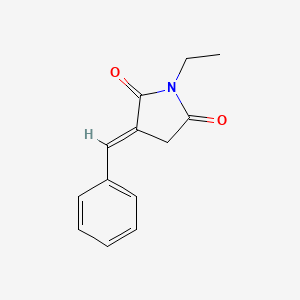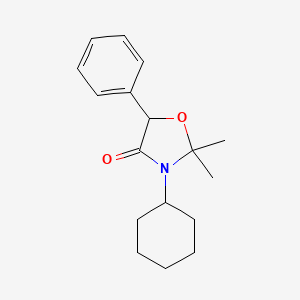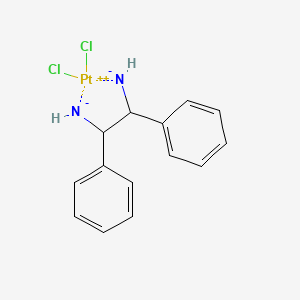
2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenylene ring, which is further connected to two sulfanediyl groups and two acetonitrile groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzene-1,2-dithiol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanediyl groups may participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile: shares similarities with compounds like 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile and 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile.
Uniqueness
The unique combination of functional groups in 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
139483-31-1 |
|---|---|
Molekularformel |
C12H13N3S2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
AQUJDSXMJKXIQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



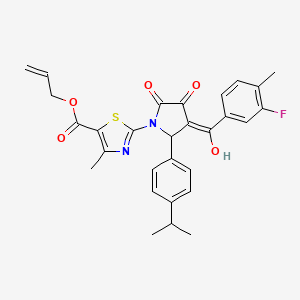
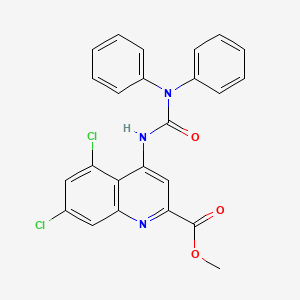
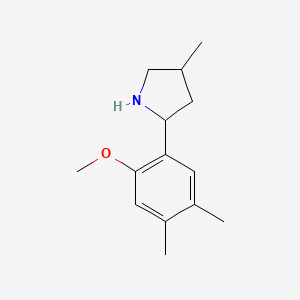
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
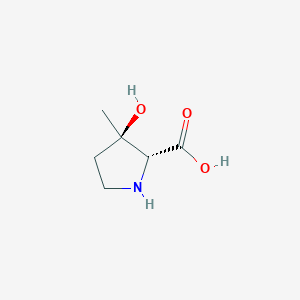
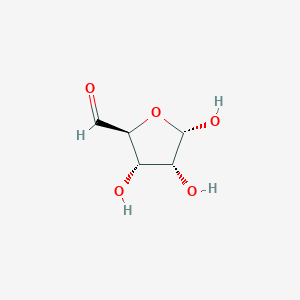
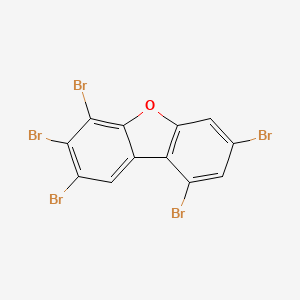
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
